{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
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Overview
Description
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is a compound that features a thiophene ring, a phenyl ring, and an amine group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives, including {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine, are known for their pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . Additionally, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, leading to their use as anesthetics . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share similar structural features but differ in their specific biological activities and applications. Suprofen, for example, is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Properties
Molecular Formula |
C14H16ClNS |
---|---|
Molecular Weight |
265.8 g/mol |
IUPAC Name |
N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H16ClNS/c1-10(2)16-8-12-7-13(15)3-4-14(12)11-5-6-17-9-11/h3-7,9-10,16H,8H2,1-2H3 |
InChI Key |
GHXFVCDBAJQJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Cl)C2=CSC=C2 |
Origin of Product |
United States |
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